3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-ISOPROPYLANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound with the molecular formula C27H30N4
Preparation Methods
The synthesis of 1-(4-ISOPROPYLANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE involves multiple steps, typically starting with the preparation of the pyrido(1,2-a)benzimidazole core. This is followed by the introduction of the isopropylanilino and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-ISOPROPYLANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
1-(4-ISOPROPYLANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ISOPROPYLANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-ISOPROPYLANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
- 2-ISOPENTYL-1-(4-ISOPROPYLANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
- 1-(4-ETHYLANILINO)-2-ISOPENTYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C22H20N4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-methyl-1-(4-propan-2-ylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H20N4/c1-14(2)16-8-10-17(11-9-16)24-21-12-15(3)18(13-23)22-25-19-6-4-5-7-20(19)26(21)22/h4-12,14,24H,1-3H3 |
InChI Key |
QGNJXJSESOBLSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)C(C)C)C#N |
Origin of Product |
United States |
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